molecular formula C11H11F4N B13048354 (R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

(R)-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13048354
M. Wt: 233.20 g/mol
InChI Key: TUNYVWDYZXKJFO-SNVBAGLBSA-N
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Description

®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is a chiral amine compound with significant potential in various fields of scientific research. This compound is characterized by the presence of fluorine and trifluoromethyl groups, which impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine typically involves asymmetric synthesis techniques to ensure the desired chirality. One common method involves the use of chiral catalysts to achieve high enantiomeric excess. The reaction conditions often include specific temperatures, pH levels, and the use of solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent choice, and pH are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, ®-5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine offers unique properties due to the specific arrangement of fluorine and trifluoromethyl groups. This results in distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

(1R)-5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2/t10-/m1/s1

InChI Key

TUNYVWDYZXKJFO-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Canonical SMILES

C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N

Origin of Product

United States

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